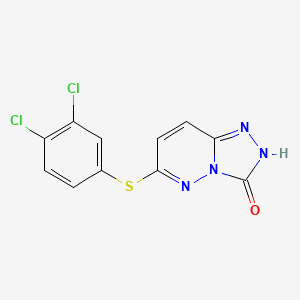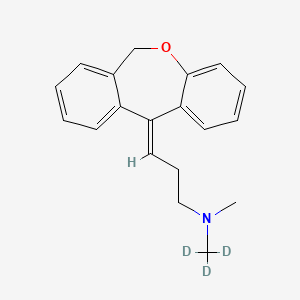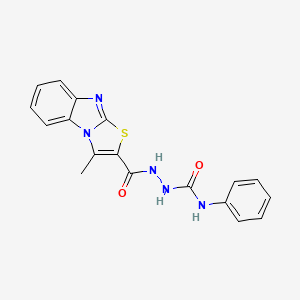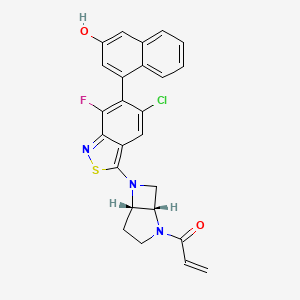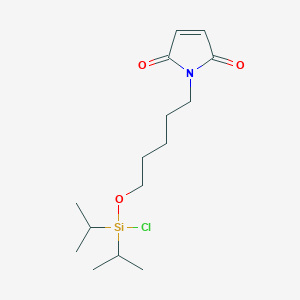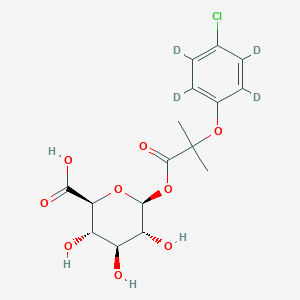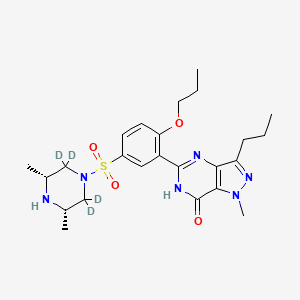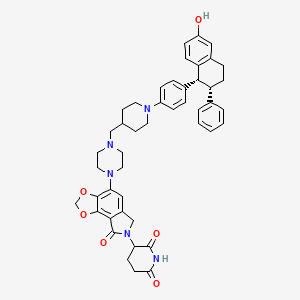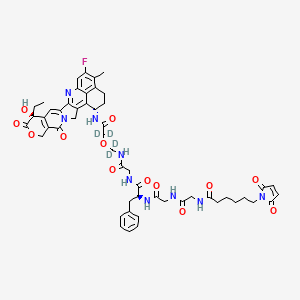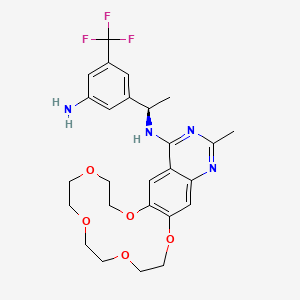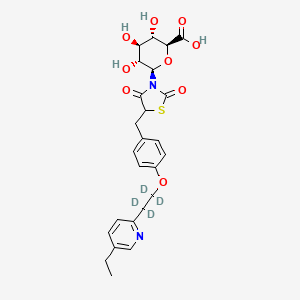
PioglitazoneN-beta-D-glucuronide-d4
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
PioglitazoneN- is a synthetic compound belonging to the thiazolidinedione class, primarily used as an anti-diabetic medication. It is known for its ability to improve insulin sensitivity in patients with type 2 diabetes mellitus. PioglitazoneN- works by activating peroxisome proliferator-activated receptor-gamma (PPARγ), which plays a crucial role in the regulation of glucose and lipid metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of PioglitazoneN- involves several steps, starting from the preparation of the thiazolidinedione ring. The key steps include:
Formation of Thiazolidinedione Ring: The thiazolidinedione ring is synthesized by reacting chloroacetic acid with thiourea under basic conditions to form 2-thioxo-4-thiazolidinone.
Alkylation: The thiazolidinedione ring is then alkylated using an appropriate alkylating agent to introduce the desired substituents.
Coupling Reaction: The alkylated thiazolidinedione is coupled with a substituted benzyl halide in the presence of a base to form the final product, PioglitazoneN-.
Industrial Production Methods
Industrial production of PioglitazoneN- follows similar synthetic routes but is optimized for large-scale production. The process involves:
Batch Synthesis: The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, and filtration to obtain high-purity PioglitazoneN-.
Quality Control: The final product undergoes rigorous quality control tests to ensure it meets the required specifications for pharmaceutical use
化学反应分析
Types of Reactions
PioglitazoneN- undergoes various chemical reactions, including:
Oxidation: PioglitazoneN- can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert PioglitazoneN- to its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the benzyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of PioglitazoneN- .
科学研究应用
PioglitazoneN- has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study thiazolidinedione chemistry and its reactivity.
Biology: Investigated for its effects on cellular metabolism and gene expression.
Medicine: Extensively studied for its therapeutic potential in treating type 2 diabetes, cardiovascular diseases, and certain cancers.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
作用机制
PioglitazoneN- exerts its effects by activating PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism. Activation of PPARγ enhances insulin sensitivity, promotes glucose uptake in adipose tissue, skeletal muscle, and liver, and reduces hepatic glucose production. This leads to improved glycemic control in patients with type 2 diabetes .
相似化合物的比较
Similar Compounds
Rosiglitazone: Another thiazolidinedione with similar insulin-sensitizing effects.
Troglitazone: An older thiazolidinedione that was withdrawn from the market due to safety concerns.
Ciglitazone: A thiazolidinedione used in research but not marketed as a drug.
Uniqueness
PioglitazoneN- is unique due to its favorable safety profile compared to other thiazolidinediones. It has been shown to have a lower risk of adverse effects such as hepatotoxicity and cardiovascular events, making it a preferred choice for long-term management of type 2 diabetes .
属性
分子式 |
C25H28N2O9S |
|---|---|
分子量 |
536.6 g/mol |
IUPAC 名称 |
(2S,3S,4S,5R,6R)-6-[2,4-dioxo-5-[[4-[1,1,2,2-tetradeuterio-2-(5-ethylpyridin-2-yl)ethoxy]phenyl]methyl]-1,3-thiazolidin-3-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C25H28N2O9S/c1-2-13-3-6-15(26-12-13)9-10-35-16-7-4-14(5-8-16)11-17-22(31)27(25(34)37-17)23-20(30)18(28)19(29)21(36-23)24(32)33/h3-8,12,17-21,23,28-30H,2,9-11H2,1H3,(H,32,33)/t17?,18-,19-,20+,21-,23+/m0/s1/i9D2,10D2 |
InChI 键 |
JWBSAEQQNCGUFV-ZGECPNNZSA-N |
手性 SMILES |
[2H]C([2H])(C1=NC=C(C=C1)CC)C([2H])([2H])OC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
规范 SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)N(C(=O)S3)C4C(C(C(C(O4)C(=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


